molecular formula C12H9NO2 B081833 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one CAS No. 14847-35-9

1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one

Cat. No. B081833
CAS RN: 14847-35-9
M. Wt: 199.2 g/mol
InChI Key: PWEJJSREWZMHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one, also known as NOXA1, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and chemical biology. NOXA1 belongs to the class of oxazine compounds that contain a naphthalene ring fused with an oxazine ring.

Mechanism Of Action

The exact mechanism of action of 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one is not fully understood. However, it has been suggested that 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one exerts its biological activity by modulating the activity of various enzymes and signaling pathways. For example, 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can enhance cognitive function. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has also been found to modulate the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune response.

Biochemical And Physiological Effects

1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one can induce apoptosis in cancer cells by activating the caspase cascade. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has also been found to possess antiviral activity against the hepatitis C virus by inhibiting viral replication. In addition, 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to possess antioxidant activity and can scavenge free radicals. In vivo studies have shown that 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one can improve cognitive function by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has also been found to possess anti-inflammatory activity by modulating the activity of the NF-κB signaling pathway.

Advantages And Limitations For Lab Experiments

One of the major advantages of 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one is its potential applications in various fields such as medicine, pharmacology, and chemical biology. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one is a versatile compound that can be used as a fluorescent probe, an enzyme inhibitor, an antioxidant, and an anticancer agent. However, one of the major limitations of 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one is its low solubility in water, which can limit its applications in certain experiments. In addition, the exact mechanism of action of 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one. One direction is to investigate the potential applications of 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to improve cognitive function by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. Another direction is to investigate the potential applications of 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one in the treatment of viral infections. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to exhibit antiviral activity against the hepatitis C virus by inhibiting viral replication. Finally, another direction is to investigate the potential applications of 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one in the development of fluorescent probes for the detection of metal ions such as copper and zinc. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been used as a fluorescent probe to detect the presence of metal ions, and further research in this area could lead to the development of new diagnostic tools.

Scientific Research Applications

1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been extensively studied for its potential applications in various fields. In the field of medicine, 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has also been shown to possess antiviral activity against the hepatitis C virus. In the field of pharmacology, 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to modulate the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. In addition, 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to possess antioxidant activity and can scavenge free radicals. In the field of chemical biology, 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been used as a fluorescent probe to detect the presence of metal ions such as copper and zinc.

properties

CAS RN

14847-35-9

Product Name

1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one

Molecular Formula

C12H9NO2

Molecular Weight

199.2 g/mol

IUPAC Name

1H-benzo[f][1,4]benzoxazin-2-one

InChI

InChI=1S/C12H9NO2/c14-11-7-15-10-6-5-8-3-1-2-4-9(8)12(10)13-11/h1-6H,7H2,(H,13,14)

InChI Key

PWEJJSREWZMHGC-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(O1)C=CC3=CC=CC=C32

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC3=CC=CC=C32

Other CAS RN

14847-35-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Amino-2-naphthol and bromoacetyl chloride are reacted in the same manner as described in Example 32 to give 1H-naphtho[2,1-b][1,4]oxazin-2(3H)-one.
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Synthesis routes and methods II

Procedure details

To a mixture of 1-amino-2-naphthol (16.9 g), N,N-dimethylaniline (19.3 g) and tetrahydrofuran (200 ml) is added dropwise chloroacetyl chloride under ice cooling, and the mixture is stirred at the same temperature for one hour. To the reaction mixture is added ethyl acetate, and the ethyl acetate layer is washed, dried and distilled to remove the solvent. The resulting oil is dissolved in acetone (500 ml) and thereto is added potassium carbonate (75 g), and the mixture is refluxed for 2 hours, and acetone is distilled off. To the residue is added water, and the precipitate is separated by filtration, washed, dried and recrystallized from tetrahyrofuran to give 1H-naphtho[2,1-b][1,4]oxazin-2(3H)-one (13.1 g). M.p. 219°-220.5° C.
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